1-Methyl-1-(2-methylprop-2-en-1-yl)piperidin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-(2-methylprop-2-en-1-yl)piperidin-1-ium iodide is a quaternary ammonium compound It is characterized by the presence of a piperidine ring substituted with a 1-methyl and a 2-methylprop-2-en-1-yl group, and an iodide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-(2-methylprop-2-en-1-yl)piperidin-1-ium iodide typically involves the quaternization of 1-methylpiperidine with 2-methylprop-2-en-1-yl iodide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis can also be explored to reduce reaction times and improve yields. The purification process typically involves crystallization or chromatographic techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1-(2-methylprop-2-en-1-yl)piperidin-1-ium iodide can undergo various chemical reactions, including:
Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium thiolate in polar solvents like water or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted piperidinium salts.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Scientific Research Applications
1-Methyl-1-(2-methylprop-2-en-1-yl)piperidin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Methyl-1-(2-methylprop-2-en-1-yl)piperidin-1-ium iodide involves its interaction with biological membranes and enzymes. The compound can disrupt membrane integrity, leading to cell lysis. It can also inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The molecular targets include membrane phospholipids and key metabolic enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Methylprop-1-ene: A simple alkene with similar structural features but lacks the piperidine ring.
Isobutylene: Another alkene with industrial significance, used in the production of polymers and fuel additives.
2-Methyl-2-propen-1-ol: An alcohol with a similar carbon skeleton but different functional groups.
Uniqueness
1-Methyl-1-(2-methylprop-2-en-1-yl)piperidin-1-ium iodide is unique due to its quaternary ammonium structure, which imparts distinct physicochemical properties such as high solubility in water and the ability to form stable ionic complexes. This makes it particularly useful in applications requiring phase transfer catalysis and drug delivery.
Properties
CAS No. |
65819-79-6 |
---|---|
Molecular Formula |
C10H20IN |
Molecular Weight |
281.18 g/mol |
IUPAC Name |
1-methyl-1-(2-methylprop-2-enyl)piperidin-1-ium;iodide |
InChI |
InChI=1S/C10H20N.HI/c1-10(2)9-11(3)7-5-4-6-8-11;/h1,4-9H2,2-3H3;1H/q+1;/p-1 |
InChI Key |
VSTOILFYWQXZQM-UHFFFAOYSA-M |
Canonical SMILES |
CC(=C)C[N+]1(CCCCC1)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.